

# The Discovery and Biochemical History of $\alpha$ -Maltose: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Introduction

Maltose, a disaccharide composed of two  $\alpha$ -D-glucose units, has been a cornerstone in the study of carbohydrate chemistry and biochemistry. Its discovery and the subsequent elucidation of its structure, including its anomeric forms, have been pivotal in understanding fundamental biochemical processes such as starch metabolism and enzymatic catalysis. This technical guide provides a comprehensive overview of the discovery and history of  $\alpha$ -maltose, detailing the key scientific breakthroughs, experimental methodologies, and the quantitative data that have defined our understanding of this important biomolecule.

## Discovery and Early History

The journey to understanding maltose began in the 19th century, driven by the need to find alternative sugar sources due to a shortage of cane sugar.[1] French chemist Augustin-Pierre Dubrunfaut is credited with the initial discovery of maltose.[2][3] However, his findings were not widely accepted by the scientific community at the time.[2][3]

The definitive confirmation of maltose as a distinct disaccharide came in 1872 from the work of Irish chemist and brewer, Cornelius O'Sullivan.[2][3][4] O'Sullivan's research, conducted at the Bass Brewery, was instrumental in characterizing the products of starch hydrolysis by diastase (a mixture of amylase enzymes found in malt).[5] He demonstrated that the sugar produced was not simply glucose but a disaccharide, which he named "maltose," derived from "malt" and

the "-ose" suffix denoting a sugar.[2][3] O'Sullivan's work laid the foundation for the modern understanding of brewing science and carbohydrate biochemistry.[1]

## Etymology and Nomenclature

The name maltose originates from "malt," the germinated cereal grains (typically barley) from which it was first extensively studied, combined with the suffix "-ose," which is the standard nomenclature for sugars.[2][3] Its systematic IUPAC name is 4-O- $\alpha$ -D-glucopyranosyl-D-glucose.

## Physicochemical Properties of $\alpha$ -Maltose and its Anomers

The elucidation of the physical and chemical properties of maltose was crucial for its characterization. One of the most significant discoveries was the existence of two anomeric forms,  $\alpha$ -maltose and  $\beta$ -maltose, which exhibit different optical rotations in solution—a phenomenon known as mutarotation.

Property	$\alpha$ -Maltose	$\beta$ -Maltose	Equilibrium Mixture
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>
Molecular Weight (Anhydrous)	342.30 g/mol	342.30 g/mol	342.30 g/mol
Molecular Weight (Monohydrate)	360.31 g/mol	-	-
Melting Point (Anhydrous)	160-165 °C	-	-
Melting Point (Monohydrate)	102-103 °C	-	-
Specific Rotation [ $\alpha$ ] <sub>D</sub>	+168°	+112°	+136°
Solubility in Water at 20°C	1.080 g/mL	1.080 g/mL	1.080 g/mL

# Elucidation of the Anomeric Forms: The Discovery of Mutarotation

The phenomenon of mutarotation, the change in the optical rotation of a sugar solution over time, was first observed by Dubrunfaut in 1846 with glucose.<sup>[1]</sup> This observation was a critical clue to the cyclic nature of sugars. In 1896, Tanret isolated what he believed to be three forms of glucose, which we now understand to be the  $\alpha$  and  $\beta$  anomers and their equilibrium mixture.

While the initial discoveries of mutarotation were made with glucose, the principle was found to apply to other reducing sugars, including maltose. The observation that a freshly prepared solution of crystalline maltose exhibited a changing optical rotation until it reached a stable value provided strong evidence for the existence of at least two isomeric forms in equilibrium. These were later identified as the  $\alpha$  and  $\beta$  anomers, differing in the stereochemistry at the anomeric carbon (C1) of the reducing glucose unit.

The work of C.S. Hudson in the early 20th century was instrumental in establishing a systematic understanding of the relationship between the structure and optical rotation of sugars and their derivatives. His "rules of isorotation" provided a method for predicting the optical rotations of anomers and were crucial in confirming the structures of many carbohydrates, including maltose.

## Experimental Protocols

The characterization of  $\alpha$ -maltose historically relied on a set of classical experimental techniques in carbohydrate chemistry. The following protocols provide an overview of these key experiments.

### Protocol for the Isolation of Maltose from Starch (Historical Context)

This protocol is based on the historical methods of starch hydrolysis using diastase from malt.

Objective: To isolate maltose from a starch source.

Materials:

- Potato starch or soluble starch
- Malted barley (source of diastase)
- Distilled water
- Beakers and flasks
- Heating apparatus (water bath)
- Filtration apparatus (filter paper, funnel)
- Ethanol (80%)
- Evaporator

Procedure:

- Preparation of Malt Extract (Diastase Solution):
  1. Grind malted barley into a fine powder.
  2. Mix the ground malt with distilled water (e.g., 1:10 w/v) and let it stand at room temperature for several hours to extract the diastase enzymes.
  3. Filter the mixture to obtain a clear malt extract solution.
- Starch Hydrolysis:
  1. Prepare a starch paste by mixing starch with cold water and then adding boiling water to a final concentration of approximately 5-10%.
  2. Cool the starch paste to 55-60°C.
  3. Add the malt extract to the starch paste and maintain the temperature at 55-60°C for 1-2 hours. The mixture will become less viscous as the starch is hydrolyzed.
- Inactivation of Enzymes:

1. Heat the solution to boiling for 10-15 minutes to denature and inactivate the diastase enzymes.
- Purification and Crystallization:
    1. Filter the hot solution to remove any precipitated proteins and insoluble material.
    2. Concentrate the filtrate by evaporation under reduced pressure.
    3. Add ethanol to the concentrated syrup to precipitate dextrans, leaving the more soluble maltose in solution.
    4. Filter to remove the dextrans.
    5. Further concentrate the filtrate and allow it to cool slowly to induce crystallization of maltose monohydrate.
    6. Collect the crystals by filtration and wash with a small amount of cold 80% ethanol.

## Protocol for Fehling's Test for Reducing Sugars

Objective: To qualitatively determine the presence of a reducing sugar like maltose.

Materials:

- Fehling's Solution A (7 g  $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$  in 100 mL distilled water with a few drops of dilute sulfuric acid)
- Fehling's Solution B (35 g potassium sodium tartrate and 12 g NaOH in 100 mL distilled water)
- Maltose solution (1%)
- Test tubes
- Water bath

Procedure:

- In a test tube, mix equal volumes (e.g., 1 mL) of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a deep blue color.
- Add a few drops of the maltose solution to the test tube.
- Heat the test tube in a boiling water bath for 2-5 minutes.
- Observation: A positive test for a reducing sugar is indicated by the formation of a reddish-brown precipitate of copper(I) oxide ( $\text{Cu}_2\text{O}$ ).

## Protocol for Osazone Formation

Objective: To form the characteristic crystalline derivative of maltose for identification.

Materials:

- Maltose solution (1%)
- Phenylhydrazine hydrochloride
- Sodium acetate
- Glacial acetic acid
- Test tubes
- Water bath
- Microscope and slides

Procedure:

- In a test tube, dissolve approximately 0.2 g of phenylhydrazine hydrochloride and 0.3 g of sodium acetate in 5 mL of the maltose solution.
- Add a few drops of glacial acetic acid to the mixture.
- Heat the test tube in a boiling water bath for 30-45 minutes.

- Allow the test tube to cool slowly.
- Observation: Yellow, sunflower-shaped crystals of maltosazone will form. These can be observed under a microscope.

## Protocol for Polarimetry to Observe Mutarotation

Objective: To observe the change in optical rotation of a freshly prepared maltose solution.

Materials:

- Polarimeter
- Sodium lamp (or other monochromatic light source)
- Polarimeter tube (1 dm or 2 dm)
- Crystalline  $\alpha$ -maltose
- Distilled water
- Volumetric flask and balance

Procedure:

- Calibrate the polarimeter with a blank (distilled water).
- Prepare a fresh solution of  $\alpha$ -maltose of a known concentration (e.g., 10 g/100 mL) in a volumetric flask.
- Quickly fill the polarimeter tube with the maltose solution, ensuring no air bubbles are present.
- Immediately place the tube in the polarimeter and measure the initial optical rotation.
- Record the optical rotation at regular intervals (e.g., every 5-10 minutes) until the reading becomes constant.

- Observation: The initial high positive rotation will gradually decrease and stabilize at a final equilibrium value, demonstrating mutarotation.

## Protocol for Enzymatic Hydrolysis of $\alpha$ -Maltose by Maltase

Objective: To hydrolyze  $\alpha$ -maltose to D-glucose using maltase and monitor the reaction.

Materials:

- $\alpha$ -Maltose monohydrate
- Maltase ( $\alpha$ -glucosidase) from a commercial source (e.g., from *Saccharomyces cerevisiae*)
- Potassium phosphate buffer (50 mM, pH 6.8)
- Spectrophotometer
- Glucose assay kit (e.g., glucose oxidase-peroxidase method)
- Water bath at 37°C
- Test tubes or microcentrifuge tubes
- Stop solution (e.g., 0.5 M NaOH or heat inactivation)

Procedure:

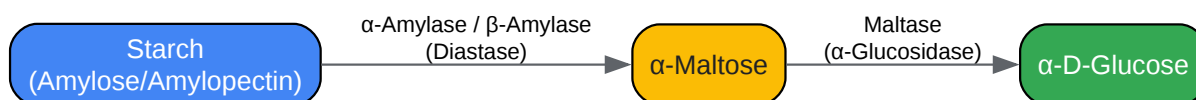
- Preparation of Reagents:
  1. Prepare a stock solution of  $\alpha$ -maltose (e.g., 100 mM) in 50 mM potassium phosphate buffer (pH 6.8).
  2. Prepare a stock solution of maltase in the same buffer at a suitable concentration (e.g., 1 mg/mL). The optimal concentration may need to be determined empirically.
- Enzymatic Reaction:



1. Set up a series of reactions in test tubes. For each reaction, add a specific volume of the maltose stock solution and buffer to a final volume of, for example, 1 mL.
  2. Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
  3. Initiate the reaction by adding a small volume of the maltase solution to each tube. Start a timer immediately.
  4. At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), stop the reaction in one of the tubes by adding a stop solution or by boiling for 5 minutes.
- Quantification of Glucose:
    1. For each time point, take an aliquot of the reaction mixture.
    2. Use a glucose assay kit to measure the concentration of glucose produced. Follow the manufacturer's instructions. This typically involves measuring the absorbance at a specific wavelength.
    3. Create a standard curve using known concentrations of glucose to determine the amount of glucose in the experimental samples.
  - Data Analysis:
    1. Plot the concentration of glucose produced versus time.
    2. The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

## Visualizing Key Concepts and Workflows

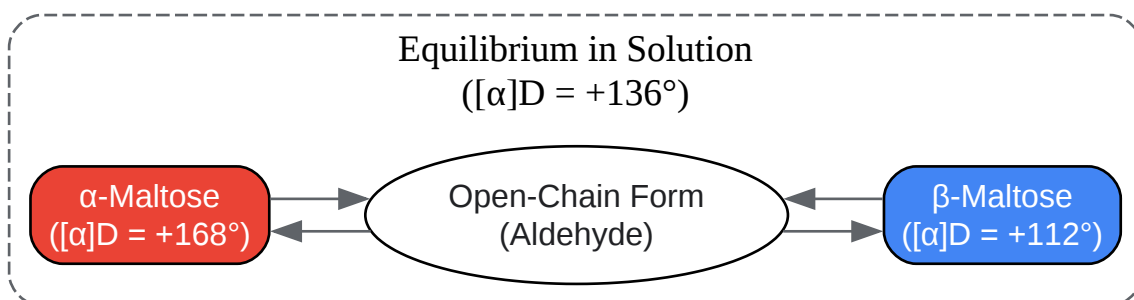
### Starch Hydrolysis to Maltose and Glucose



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Caption: Enzymatic breakdown of starch to  $\alpha$ -maltose and then to  $\alpha$ -D-glucose.

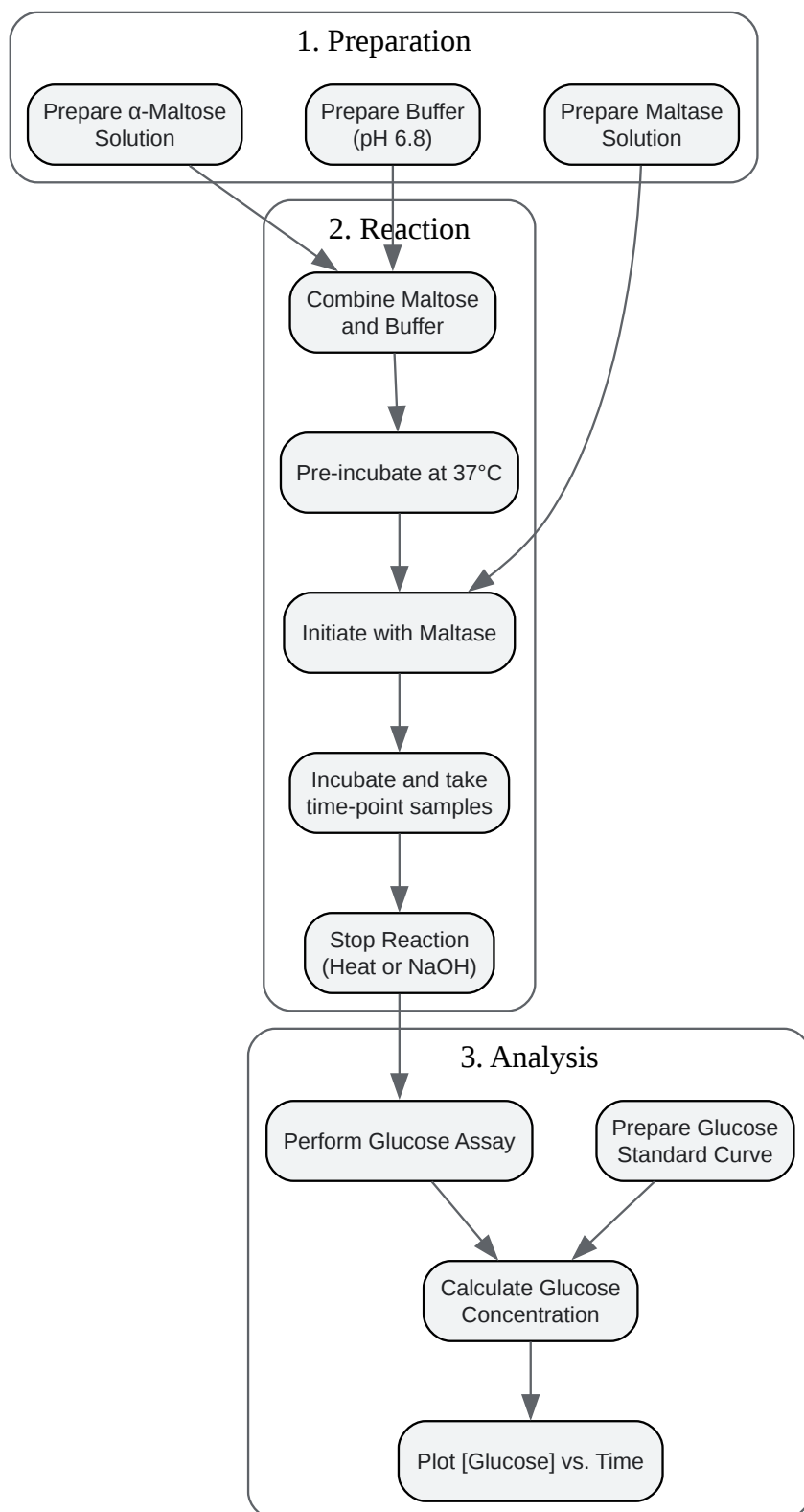
## Mutarotation of Maltose



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Caption: The process of mutarotation of maltose in an aqueous solution.

## Experimental Workflow for Enzymatic Hydrolysis of $\alpha$ -Maltose



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Caption: A typical experimental workflow for the enzymatic hydrolysis of α-maltose.

## Conclusion

The discovery and detailed characterization of  $\alpha$ -maltose represent a significant chapter in the history of biochemistry. From the early observations of starch hydrolysis in brewing to the sophisticated analysis of its anomeric forms and enzymatic interactions, the study of maltose has provided profound insights into the structure and function of carbohydrates. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and scientists in understanding the historical context and practical methodologies that continue to be relevant in the study of carbohydrate biochemistry and its applications in drug development and biotechnology.

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- To cite this document: BenchChem. [The Discovery and Biochemical History of  $\alpha$ -Maltose: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7797877#discovery-and-history-of-alpha-maltose-in-biochemistry]

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